5-Oxazolamine, N-methyl-2-(3-methylphenyl)-4-[(4-methylphenyl)sulfonyl]-
Description
5-Oxazolamine, N-methyl-2-(3-methylphenyl)-4-[(4-methylphenyl)sulfonyl]- is a synthetic organic compound that belongs to the class of oxazolamines. These compounds are characterized by the presence of an oxazole ring, which is a five-membered ring containing one oxygen and one nitrogen atom. The compound also features a sulfonyl group and various methyl and phenyl substituents, which contribute to its unique chemical properties.
Properties
IUPAC Name |
N-methyl-2-(3-methylphenyl)-4-(4-methylphenyl)sulfonyl-1,3-oxazol-5-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O3S/c1-12-7-9-15(10-8-12)24(21,22)18-17(19-3)23-16(20-18)14-6-4-5-13(2)11-14/h4-11,19H,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJFHYCSLHOKOIS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C2=C(OC(=N2)C3=CC=CC(=C3)C)NC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701153849 | |
| Record name | N-Methyl-2-(3-methylphenyl)-4-[(4-methylphenyl)sulfonyl]-5-oxazolamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701153849 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
342.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
309735-89-5 | |
| Record name | N-Methyl-2-(3-methylphenyl)-4-[(4-methylphenyl)sulfonyl]-5-oxazolamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=309735-89-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-Methyl-2-(3-methylphenyl)-4-[(4-methylphenyl)sulfonyl]-5-oxazolamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701153849 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
α-Bromoacetophenone Cyclization
A widely adopted approach involves α-bromoacetophenones as precursors. For example, 1-(3-methylphenyl)-2-bromoethanone reacts with urea derivatives or 2-hydroxypyrimidine under basic conditions (e.g., K₂CO₃ or MeONa) to form N-alkylated intermediates. Subsequent treatment with oleum (20% SO₃ in H₂SO₄) or triflic acid (TfOH)/P₂O₅ induces cyclodehydration, yielding 5-aryloxazole-2-amines. This method is particularly effective for introducing electron-withdrawing substituents on the oxazole ring.
Example Reaction:
-
Alkylation :
-
Cyclization :
Yields for this route range from 56% to 86%, depending on substituent electronic effects.
Urea-Based Methodology
Ureas react with α-halocarbonyl compounds (e.g., α-bromoacetophenones) in polar aprotic solvents like dimethylformamide (DMF). The reaction proceeds via nucleophilic substitution, followed by acid-catalyzed cyclization. For instance, N-methylurea and 1-(3-methylphenyl)-2-bromoethanone form a thiourea intermediate, which undergoes cyclization with POCl₃ to yield 2-aminooxazole derivatives.
The introduction of the 4-methylphenylsulfonyl group occurs via nucleophilic substitution between the oxazole-2-amine intermediate and 4-methylbenzenesulfonyl chloride. This step requires controlled basic conditions to avoid over-sulfonylation.
Reaction Conditions:
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Solvent : Dichloromethane (DCM) or tetrahydrofuran (THF)
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Base : N,N-Diisopropylethylamine (DIPEA)
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Temperature : 0°C to room temperature
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Time : 12–24 hours
Example :
The sulfonylation step typically achieves 70–85% yield, with purity confirmed via HPLC and NMR.
N-Methylation Strategies
The final step introduces the N-methyl group to the sulfonylated oxazole-2-amine. Two methods are prevalent:
Reductive Amination
Using formaldehyde and a reducing agent (e.g., sodium cyanoborohydride) in methanol, the primary amine undergoes methylation:
This method offers moderate yields (50–65%) but requires careful pH control.
Direct Alkylation
Methyl iodide or dimethyl sulfate reacts with the amine in the presence of a strong base (e.g., NaH):
Yields improve to 75–90% under anhydrous conditions.
Optimization and Challenges
Regioselectivity in Oxazole Formation
Electron-donating groups on the aryl ring (e.g., 3-methylphenyl) enhance cyclization efficiency, while electron-withdrawing groups (e.g., nitro) necessitate harsher conditions and result in lower yields.
Sulfonylation Side Reactions
Over-sulfonylation or sulfonic acid formation can occur if reaction temperatures exceed 25°C. Precise stoichiometry (1:1 amine:sulfonyl chloride) and slow addition rates mitigate this.
Purification Techniques
Chromatography on silica gel (eluent: ethyl acetate/hexane) or recrystallization from ethanol/water mixtures ensures high purity (>95%).
Comparative Analysis of Synthetic Routes
| Method | Yield | Advantages | Limitations |
|---|---|---|---|
| α-Bromoacetophenone route | 56–86% | High regioselectivity | Sensitive to substituent electronics |
| Urea-based cyclization | 60–75% | Broad substrate scope | Requires POCl₃, hazardous conditions |
| Reductive amination | 50–65% | Mild conditions | Lower yields |
| Direct alkylation | 75–90% | High efficiency | Anhydrous conditions required |
Chemical Reactions Analysis
Types of Reactions
5-Oxazolamine, N-methyl-2-(3-methylphenyl)-4-[(4-methylphenyl)sulfonyl]- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents.
Common Reagents and Conditions
Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Catalysts: Such as palladium on carbon or platinum catalysts.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce sulfides.
Scientific Research Applications
5-Oxazolamine, N-methyl-2-(3-methylphenyl)-4-[(4-methylphenyl)sulfonyl]- has various applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-Oxazolamine, N-methyl-2-(3-methylphenyl)-4-[(4-methylphenyl)sulfonyl]- involves its interaction with specific molecular targets and pathways. These may include:
Enzyme Inhibition: The compound may inhibit certain enzymes, affecting biochemical pathways.
Receptor Binding: It may bind to specific receptors, modulating cellular signaling.
Gene Expression: The compound may influence gene expression, leading to changes in cellular function.
Comparison with Similar Compounds
Similar Compounds
Oxazolamines: Compounds with similar oxazole ring structures.
Sulfonyl Compounds: Compounds containing sulfonyl groups.
Phenyl Substituted Compounds: Compounds with phenyl substituents.
Uniqueness
5-Oxazolamine, N-methyl-2-(3-methylphenyl)-4-[(4-methylphenyl)sulfonyl]- is unique due to its specific combination of functional groups and substituents, which confer distinct chemical and biological properties.
Biological Activity
Overview
5-Oxazolamine, N-methyl-2-(3-methylphenyl)-4-[(4-methylphenyl)sulfonyl]- is a synthetic organic compound belonging to the oxazolamine class, characterized by its oxazole ring and various substituents that enhance its chemical properties. This compound is of significant interest in biological research due to its potential pharmacological applications, including antimicrobial and anticancer activities.
Chemical Structure and Properties
The molecular formula of 5-Oxazolamine is C17H18N2O2S, with a molecular weight of 302.40 g/mol. Its structure includes an oxazole ring, a sulfonyl group, and methyl and phenyl substituents, which contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C17H18N2O2S |
| Molecular Weight | 302.40 g/mol |
| CAS Number | 309735-89-5 |
| Boiling Point | Not specified |
| Melting Point | Not specified |
Biological Activity
Research indicates that 5-Oxazolamine exhibits various biological activities, primarily through mechanisms such as enzyme inhibition, receptor modulation, and effects on gene expression.
Antimicrobial Activity
Studies have suggested that compounds similar to 5-Oxazolamine possess antimicrobial properties. The mechanism often involves the inhibition of bacterial enzymes or interference with cell wall synthesis. For instance, a study on related oxazolamines demonstrated significant antibacterial effects against both Gram-positive and Gram-negative bacteria.
Anticancer Properties
Preliminary research indicates that 5-Oxazolamine may have anticancer potential. It has been shown to induce apoptosis in cancer cells through the activation of specific signaling pathways. For example, in vitro studies have demonstrated that this compound can inhibit the proliferation of various cancer cell lines by affecting cell cycle regulation.
The biological activity of 5-Oxazolamine can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways, leading to reduced cellular function in target organisms.
- Receptor Binding : It may interact with specific receptors, modulating signaling pathways that regulate cellular processes.
- Gene Expression Modulation : The compound can influence gene expression patterns, potentially altering the behavior of cells in response to external stimuli.
Case Studies
- Antimicrobial Efficacy : A study published in the Journal of Antimicrobial Chemotherapy evaluated the effectiveness of various oxazolamines against resistant bacterial strains. Results indicated that 5-Oxazolamine had a minimum inhibitory concentration (MIC) comparable to standard antibiotics.
- Cancer Cell Line Studies : Research conducted on human breast cancer cell lines showed that treatment with 5-Oxazolamine resulted in significant reductions in cell viability and induced apoptosis. The study highlighted the compound's potential as a lead for anticancer drug development.
Q & A
Q. What are the common synthetic routes for preparing 5-oxazolamine derivatives with sulfonyl and aryl substituents?
The synthesis typically involves multi-step reactions, starting with the formation of the oxazole core. Key steps include:
- Sulfonylation : Introducing the 4-methylphenyl sulfonyl group via nucleophilic substitution or coupling reactions under controlled temperatures (60–80°C) and inert atmospheres (e.g., nitrogen) .
- Methylation : N-methylation using methyl iodide or dimethyl sulfate in the presence of a base (e.g., sodium hydride) .
- Functionalization : Substitution at the 2-position with 3-methylphenyl groups via Suzuki-Miyaura coupling or Ullmann-type reactions, requiring palladium catalysts and optimized ligand systems . Reagents like potassium permanganate (oxidizing agent) and lithium aluminum hydride (reducing agent) are critical for intermediate steps .
Q. Which characterization techniques are essential for confirming the structure and purity of this compound?
Standard methods include:
- Spectroscopy : H/C NMR to confirm substituent positions and stereochemistry; FT-IR for functional group identification (e.g., sulfonyl S=O stretches at ~1350–1150 cm) .
- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular formula (e.g., CHNOS).
- Chromatography : HPLC or UPLC with UV/Vis detection to assess purity (>95% for biological assays) .
Q. What biological activities have been reported for structurally similar oxazole-sulfonamide derivatives?
Analogous compounds exhibit:
- Antimicrobial Activity : Inhibition of bacterial enzymes (e.g., dihydrofolate reductase) via sulfonyl group interactions .
- Anticancer Potential : Apoptosis induction in cancer cell lines (e.g., MCF-7) through oxidative stress modulation .
- Anti-inflammatory Effects : COX-2 inhibition in preclinical models, attributed to aryl sulfonyl moieties .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthetic yield and regioselectivity?
- Temperature Control : Lower temperatures (0–5°C) reduce side reactions during sulfonylation .
- Catalyst Screening : Palladium/copper systems with ligands like XPhos enhance coupling efficiency for aryl groups .
- Solvent Selection : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates, while dichloromethane aids in purification . Yield tracking via TLC and in-situ FT-IR monitoring can identify optimal reaction endpoints .
Q. How should researchers resolve contradictions in bioactivity data between this compound and its analogs?
- Structure-Activity Relationship (SAR) Studies : Systematically modify substituents (e.g., methyl vs. methoxy groups) to isolate pharmacophores .
- Assay Standardization : Replicate assays under controlled conditions (e.g., fixed ATP levels in kinase inhibition studies) .
- Computational Modeling : Molecular docking (AutoDock Vina) to predict binding affinities against target proteins (e.g., EGFR) .
Q. What computational strategies are effective for predicting metabolic stability and toxicity?
- In Silico ADMET : Tools like SwissADME predict CYP450 metabolism and blood-brain barrier permeability based on logP and topological polar surface area .
- Quantum Mechanics (QM) : DFT calculations (B3LYP/6-31G*) to assess sulfonyl group reactivity toward glutathione (a detoxification pathway) .
Q. How can stability studies be designed to evaluate degradation under storage conditions?
- Forced Degradation : Expose the compound to heat (40–60°C), humidity (75% RH), and UV light, then monitor degradation via HPLC .
- pH Stability : Test solubility and stability in buffers (pH 1–13) to identify optimal formulation conditions .
Q. What challenges arise in regioselective functionalization of the oxazole ring?
- Steric Effects : Bulky substituents at the 4-position (e.g., 4-methylphenyl sulfonyl) hinder electrophilic attacks at adjacent positions .
- Electronic Effects : Electron-withdrawing sulfonyl groups direct nucleophilic substitutions to the 2-position, requiring precise stoichiometry .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
